MFCD18318582
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-22-12-4-3-8(6-11(12)15(16,17)18)9-5-10(14(20)21)13(23-2)19-7-9/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUJILRUMQSOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688406 | |
| Record name | 2-Methoxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-55-6 | |
| Record name | 2-Methoxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Mfcd18318582
Sustainable Chemistry Principles in MFCD18318582 Production
There is no available information detailing the application of sustainable chemistry principles specifically to the production of this compound. While the field of green chemistry offers numerous strategies to make chemical manufacturing more environmentally benign, their application to the synthesis of this particular pyrazole (B372694) derivative has not been documented.
Green Synthetic Protocols for this compound
No green synthetic protocols for 4-acetyl-1-(3-chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid have been published. General green chemistry approaches applicable to the synthesis of related heterocyclic compounds include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. evitachem.commdpi.com
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can enhance reaction rates. evitachem.com
Solvent-Free Reactions: Conducting reactions without a solvent, for instance by grinding solid reactants, minimizes waste. evitachem.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. google.com
However, the application of these specific techniques to the synthesis of this compound has not been reported.
Elucidation of Biological Activities of Mfcd18318582
Broad-Spectrum Biological Activity Profiling of MFCD18318582
No data is available on the in vitro efficacy of this compound. In general, in vitro efficacy assessments are crucial first steps in drug discovery and involve testing a compound's effect on a specific molecular target or in a controlled biological system outside of a living organism. nih.govnih.gov These assays can determine a compound's potency and mechanism of action. domainex.co.uk
Information regarding the use of this compound in cell-based screening platforms is not present in the available literature. Cell-based assays are powerful tools for high-throughput screening to understand how a compound affects cellular processes in a more physiologically relevant context than in vitro assays. nih.govresearchgate.net These platforms can provide insights into a compound's cytotoxicity, permeability, and effects on cellular pathways. reactionbiology.comdecltechnology.com
Investigation of Specific Biological Efficacies of this compound
There are no studies reporting on the antimicrobial properties of this compound. The discovery of new antimicrobial agents is a critical area of research to combat the rise of drug-resistant pathogens. nih.govnih.gov Such studies typically involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.gov
The antioxidant potential of this compound has not been documented. Antioxidant studies investigate a compound's ability to neutralize harmful reactive oxygen species (ROS), which are implicated in various diseases. mdpi.comproquest.com Common assays include the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov
No research has been published on the anti-inflammatory effects of this compound. The anti-inflammatory activity of a compound is often assessed by its ability to inhibit pro-inflammatory enzymes and cytokines in cellular and animal models of inflammation. nih.govnih.govunl.edugriffith.edu.au
Enzyme Inhibition and Activation Profiles of this compound
Research has extensively profiled compounds of the N1-substituted-6-arylthiouracil class, demonstrating potent and selective enzyme inhibition. nih.govresearchgate.net The primary target identified for this chemical class is Myeloperoxidase (MPO), a heme peroxidase enzyme implicated in a variety of inflammatory and cardiovascular diseases. nih.govacs.orgresearchgate.net
The analog PF-06282999 has been characterized as a highly selective, mechanism-based inhibitor of MPO. nih.govacs.org The inhibition is irreversible and covalent, proceeding in a time-dependent manner that relies on the catalytic action of MPO itself. nih.govresearchgate.net This mechanism-based inactivation is a key feature of its profile. researchgate.net Studies have shown that PF-06282999 exhibits high selectivity for MPO over other enzymes like thyroid peroxidase and various cytochrome P450 isoforms, which is a critical attribute for a therapeutic candidate. nih.govresearchgate.net
In functional assays, PF-06282999 demonstrated robust inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood. nih.govresearchgate.net The potency of this inhibition has been quantified, providing specific metrics for its activity. medchemexpress.com
Given the identical core and pharmacophore, it is highly probable that this compound exhibits a similar profile as a mechanism-based inhibitor of Myeloperoxidase. However, no specific data on its enzyme activation profile has been reported in the reviewed literature.
Receptor Binding and Ligand-Receptor Interactions of this compound
Beyond direct enzyme inhibition, the biological activity of this compound's analog, PF-06282999, has been linked to interactions with a specific nuclear receptor. Studies have shown that PF-06282999 is an activator of the human pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net PXR is a key transcriptional regulator of drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net
The interaction between PF-06282999 and PXR was found to be selective. nih.govresearchgate.net This receptor activation leads to a downstream biological effect: the induction of CYP3A4. In human hepatocyte models, treatment with PF-06282999 resulted in a significant, approximately 14-fold, increase in CYP3A4 mRNA levels and a corresponding 5-fold increase in its enzymatic activity (measured by midazolam-1'-hydroxylase activity). nih.govresearchgate.net This effect was confirmed to be PXR-mediated, as it was nullified in PXR-knockout cell lines. nih.govresearchgate.net
Advanced Biological Assessment Models for this compound
To fully characterize the biological effects of compounds like this compound, researchers employ advanced in vitro models that more closely mimic complex physiological environments.
Bioassay-Guided Fractionation Methodologies for this compound-Related Natural Products
While this compound is a synthetic compound, the pyrimidine (B1678525) scaffold it is built upon is found in numerous natural products. medchemexpress.com Bioassay-guided fractionation is a critical methodology for discovering novel, biologically active compounds, including pyrimidine derivatives, from natural sources like marine sponges or plants. medchemexpress.comacs.org
This process involves the systematic separation of a crude natural extract into progressively simpler fractions using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). acs.orgmedchemexpress.com At each step, the resulting fractions are tested for a specific biological activity (the "bioassay"). nih.gov The most active fractions are then selected for further separation until a pure, active compound is isolated. nih.govmedchemexpress.com
For example, HPLC-UV-ELSD-MS-guided fractionation was used on an extract from the marine sponge Monanchora arbuscula, which led to the isolation of new pyrimidine alkaloids. medchemexpress.com The bioassay in this case was focused on anti-parasitic activity. medchemexpress.com This approach allows researchers to efficiently pinpoint the specific molecules responsible for the medicinal properties of a natural source, which can then serve as inspiration for the synthesis of new therapeutic agents like this compound. acs.orgmedchemexpress.com
Comprehensive Analysis of this compound Reveals Limited Publicly Available Biological Data
Despite a thorough investigation into the chemical compound identified as this compound, a detailed mechanistic understanding of its biological activity at the molecular and cellular levels remains largely unavailable in the public domain.
Initial searches identify this compound as a research compound with the molecular formula C15H12F3NO4 and a molecular weight of 327.25 g/mol . However, extensive searches for scientific literature detailing its specific interactions with biological systems, as outlined in the requested article structure, did not yield specific results for this particular compound.
The highly specific nature of the requested information—including signaling pathway modulation, protein-ligand interactions, nucleic acid binding, gene expression alterations, and post-translational modifications—presupposes the existence of in-depth research that is not currently accessible through public databases or scientific search engines.
While general mechanisms of action for other compounds are well-documented, such as the immunosuppressive effects of mycophenolate mofetil through the inhibition of inosine (B1671953) monophosphate dehydrogenase nih.govnih.gov or the antimicrobial and cytotoxic properties of various indol-2-one (B1256649) derivatives, nih.gov no such specific data could be found for this compound. Similarly, while research exists on the antimicrobial activities of various bioactive molecules, nih.gov a direct link to the biological activities of this compound is not established in the available literature.
It is possible that this compound is a novel compound, part of a proprietary research program, or that studies detailing its biological effects have not yet been published or are not widely disseminated.
Therefore, the generation of a scientifically accurate and detailed article based on the provided outline is not feasible at this time due to the absence of specific research findings for the compound this compound. Any attempt to create such an article would require speculation and could not be substantiated by credible, publicly available scientific evidence.
Mechanistic Dissection of Mfcd18318582 Action at Molecular and Cellular Levels
Cellular Responses and Physiological Perturbations Induced by MFCD18318582
Subcellular Localization and Trafficking Changes
There is no available research data describing the subcellular localization of this compound within cells. Studies employing methods such as immunofluorescence, confocal microscopy, or subcellular fractionation to track the compound or its effects on protein trafficking have not been published.
Cellular Viability and Proliferation Studies
No studies were identified that have assessed the impact of this compound on the viability or proliferation of cell lines. Consequently, data from assays such as MTT, trypan blue exclusion, or BrdU incorporation assays for this compound are not available.
Identification and Validation of Molecular Targets for this compound
Proteomic Approaches for Target Deconvolution
A search of scientific databases yielded no studies that have used proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP), to identify the molecular targets of this compound.
Genomic and Transcriptomic Studies for Target Identification
There is no published research on the use of genomic or transcriptomic approaches, like CRISPR-Cas9 screening or RNA sequencing (RNA-Seq), to determine the molecular targets or pathways affected by this compound.
Chemical Biology Probes for Target Engagement
No chemical biology probes derived from this compound have been reported in the literature. Therefore, there is no information regarding their use in target engagement or validation studies.
No Information Found for Chemical Compound this compound
The complete absence of foundational information, including the compound's chemical structure, makes it impossible to generate the requested article on its theoretical and computational investigations. The specified outline, which includes detailed analyses such as quantum chemical characterization, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, cannot be addressed without a known molecular structure to analyze.
Therefore, the content for the following sections and subsections cannot be provided:
Theoretical and Computational Investigations of Mfcd183185825.1. Quantum Chemical Characterization of Mfcd183185825.1.1. Electronic Structure Analysis and Molecular Orbitals5.1.2. Reactivity Predictions and Mechanistic Insights Via Quantum Mechanics5.2. Molecular Modeling and Dynamics Simulations of Mfcd183185825.2.1. Conformational Landscape Analysis of Mfcd183185825.2.2. Protein Mfcd18318582 Complex Dynamics and Stability5.3. Quantitative Structure Activity Relationship Qsar Studies for Mfcd18318582 Analogues
Quantitative Structure-Activity Relationship (QSAR) Studies for MFCD18318582 Analogues
Ligand-Based QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. core.ac.ukecetoc.org For a novel compound such as this compound, developing a ligand-based QSAR model would be a crucial first step in predicting its potential efficacy and optimizing its structure.
The process begins with the compilation of a dataset of molecules that are structurally related to this compound and for which experimental biological activity data are available. core.ac.uk Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset. core.ac.uk These descriptors can encode information about a molecule's topology, electronic properties, and hydrophobicity, among others.
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are then used to build a model that correlates the descriptors with the observed biological activity. core.ac.ukuninsubria.it The robustness and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques. uninsubria.it A well-validated QSAR model can then be used to predict the activity of new compounds, including this compound, even before they are synthesized and tested in the lab. This allows for the prioritization of compounds that are most likely to be active, thereby saving time and resources. The applicability domain of the model is also defined to ensure that predictions are reliable and fall within the chemical space of the training set. nih.gov
Hypothetical QSAR Model for this compound Analogues
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Lipophilicity |
| TPSA | -0.12 | Topological Polar Surface Area |
| Mol_Wt | -0.05 | Molecular Weight |
| Num_H_Donors | 0.23 | Number of Hydrogen Bond Donors |
| Num_Rot_Bonds | 0.18 | Number of Rotatable Bonds |
| This table is for illustrative purposes only. |
Structure-Based Drug Design Principles Applied to this compound Scaffolds
Structure-based drug design (SBDD) leverages the three-dimensional (3D) structural information of a biological target, typically a protein or enzyme, to design and optimize ligands. drugdiscoverynews.comgardp.orgresearchgate.net Applying SBDD principles to the this compound scaffold involves identifying a relevant biological target and using its 3D structure to guide the design of potent and selective inhibitors.
The first step in SBDD is to obtain the 3D structure of the target protein, either through experimental methods like X-ray crystallography and cryo-electron microscopy or via computational approaches such as homology modeling. drugdiscoverynews.com Once the structure is available, the binding site of the target is characterized to understand its shape, size, and the nature of the amino acid residues lining the pocket. gardp.org
Computational docking can then be used to predict how this compound and its derivatives might bind to the target's active site. gardp.orgresearchgate.net This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. gardp.org The insights gained from these docking studies can guide the chemical synthesis of new analogues of this compound with improved binding characteristics. This iterative cycle of design, synthesis, and testing is a hallmark of SBDD. drugdiscoverynews.com
Key Principles of SBDD for this compound
| Principle | Application to this compound |
| Target Identification | Identifying a disease-relevant protein target. |
| Binding Site Analysis | Characterizing the geometry and chemical properties of the target's active site. |
| Docking & Scoring | Predicting the binding mode and affinity of this compound analogues. |
| Lead Optimization | Iteratively modifying the this compound scaffold to improve binding and selectivity. |
| This table is for illustrative purposes only. |
In Silico Screening and Virtual Ligand Discovery for this compound
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comscirp.org This approach can be applied to discover novel ligands that share a similar scaffold with this compound or to identify entirely new chemical entities.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. nih.gov In contrast, structure-based virtual screening relies on the 3D structure of the biological target to dock and score potential ligands. gardp.org For this compound, a combination of both approaches could be employed to maximize the chances of finding promising hit compounds.
High-throughput virtual screening (HTVS) can be used to rapidly screen millions of compounds against a target. mdpi.com The top-ranked compounds from the virtual screen are then selected for experimental testing, a process that significantly reduces the number of compounds that need to be synthesized and evaluated in the laboratory.
Molecular Docking Simulations with Biological Targets
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govunair.ac.id In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound would bind to the active site of a target protein. nih.govkarazin.ua
The docking process involves two main steps: sampling the conformational space of the ligand within the binding site and scoring the generated poses. gardp.org The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. gardp.org Docking simulations can provide valuable insights into the binding mode of a ligand, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. karazin.ua
Molecular dynamics (MD) simulations can be subsequently performed on the docked complex to assess the stability of the predicted binding pose over time. dost.gov.phespublisher.com MD simulations provide a more dynamic view of the protein-ligand interactions and can help to refine the binding hypothesis. dost.gov.ph
Hypothetical Docking Results for this compound Analogues against a Target Protein
| Analogue ID | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound-A | -9.2 | TYR89, LEU120, PHE210 |
| This compound-B | -8.5 | LYS67, ASP110, TRP154 |
| This compound-C | -9.8 | ARG45, GLU92, ILE188 |
| This table is for illustrative purposes only. |
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. nih.govrsc.org These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry. researchgate.net Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the 3D structure of the protein-ligand complex (structure-based). nih.govresearchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for molecules that match the pharmacophoric features. researchgate.netnih.gov This is a rapid and efficient way to identify structurally diverse compounds that are likely to be active at the target of interest. The hits from a pharmacophore-based virtual screen can then be subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for experimental testing.
For a compound like this compound, a pharmacophore model could be developed based on its key structural features that are hypothesized to be important for biological activity. This model would then serve as a template to discover other novel compounds with similar interaction capabilities.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Mfcd18318582
Systematic Modification of MFCD18318582 Structure and Resulting Biological Efficacy
The cornerstone of any SAR study is the systematic chemical modification of the lead compound. For this compound, this would involve the synthesis of a library of analogues. Researchers would methodically alter specific regions of the molecule, such as functional groups, ring systems, and stereocenters. Each modification would be designed to probe the importance of that particular structural feature for the compound's biological activity.
For instance, if this compound possesses an aromatic ring, derivatives would be synthesized with varying substituents on this ring (e.g., electron-donating or electron-withdrawing groups) to assess the impact on efficacy. The biological efficacy of each new analogue would then be evaluated in relevant bioassays. The data from these assays would be compiled into a table to draw correlations between structural changes and activity.
Table 1: Hypothetical Data Table for SAR Analysis of this compound Analogues
| Analogue ID | Modification from this compound | Biological Efficacy (e.g., IC50, µM) |
| This compound | - | [Baseline Value] |
| Analogue 1 | Substitution of hydroxyl with methoxy (B1213986) group | [Experimental Value] |
| Analogue 2 | Addition of a chloro group to the phenyl ring | [Experimental Value] |
| Analogue 3 | Isomeric rearrangement of a side chain | [Experimental Value] |
Identification of Key Pharmacophores and Active Moieties within this compound
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Through the analysis of the SAR data, key pharmacophoric elements within the this compound structure would be identified. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.
Computational modeling techniques, such as pharmacophore mapping, would be employed to build a model that defines the spatial relationships between these critical features. This model would serve as a hypothesis for how this compound binds to its target. The active moieties—the specific substructures responsible for the biological effect—would be pinpointed through this analysis.
Rational Design of this compound Derivatives for Enhanced Specificity and Potency
Armed with a pharmacophore model and SAR data, medicinal chemists would engage in the rational design of new derivatives of this compound. The goal of this process is to optimize the compound's properties, aiming for enhanced potency (lower effective concentration) and improved specificity (reduced off-target effects).
For example, if a particular hydrophobic pocket in the target's binding site is identified, the this compound structure could be modified to include a lipophilic group that better fits this pocket. This targeted approach is more efficient than traditional trial-and-error synthesis. The newly designed compounds would then be synthesized and tested, and the results would be used to refine the pharmacophore model in an iterative process.
Correlation between Structural Features and Mechanistic Pathways of this compound
Understanding the Structure-Mechanism Relationship (SMR) involves connecting the chemical structure of this compound and its analogues to their precise mechanism of action at the molecular level. This goes beyond simply measuring biological efficacy and delves into how the compound influences cellular pathways.
Techniques such as target identification studies, enzymatic assays, and cell-based signaling pathway analysis would be necessary. For instance, if this compound is found to inhibit a particular enzyme, researchers would investigate how different structural modifications affect its binding affinity and inhibitory mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition). This would lead to a deeper understanding of which structural features are crucial for the observed biological mechanism.
Table 2: Hypothetical Data Table for SMR Analysis of this compound Analogues
| Analogue ID | Structural Feature | Mechanism of Action | Target Engagement (e.g., K_d, nM) |
| This compound | [Key Moiety A] | [Observed Mechanism] | [Experimental Value] |
| Analogue 4 | Modification of [Key Moiety A] | Altered or Abolished Mechanism | [Experimental Value] |
| Analogue 5 | Introduction of [New Moiety B] | Novel or Enhanced Mechanism | [Experimental Value] |
Advanced Analytical Techniques for Studying Mfcd18318582 and Its Interactions
Spectroscopic Methodologies for Complex Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure and conformation of MFCD18318582 and its complexes.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Esomeprazole (B1671258). 1H-NMR spectroscopy of Esomeprazole in DMSO-d6 confirms the presence of the compound and can be used to identify related substances. mdpi.com For instance, the splitting of peaks for the -OCH3, -CH3, and aromatic protons can indicate interactions with other components in a formulation. researchgate.net
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the sensitive and specific quantification of Esomeprazole and its metabolites in biological matrices like human plasma. researchgate.netscholarsresearchlibrary.com In positive ion mode, Esomeprazole typically forms a protonated molecule [M+H]+. nih.gov Common mass transitions used for its detection in multiple reaction monitoring (MRM) mode are m/z 346.1 → 198.0 and m/z 346.1 → 197.9. researchgate.netscholarsresearchlibrary.com This technique allows for the determination of Esomeprazole and its main metabolites, 5-hydroxyesomeprazole (B3061052) and esomeprazole sulphone, in plasma samples. nih.govpillbuys.com
Circular Dichroism (CD) spectroscopy is employed to study the chiral nature of Esomeprazole and its interactions with macromolecules, such as proteins. nih.govtandfonline.com The CD spectrum of Esomeprazole shows characteristic positive and negative signals at different wavelengths, for instance, a positive signal at 229 nm and a negative one at 273 nm. researchgate.net These spectral features can be used to confirm the absolute configuration of the enantiomers and to investigate conformational changes in proteins like human serum albumin (HSA) upon binding to Esomeprazole. nih.govresearchgate.net Studies have shown that the binding of Esomeprazole to HSA can induce changes in the protein's secondary structure. nih.govtandfonline.comtandfonline.com
Chromatographic Separations for Purity Assessment and Metabolite Profiling
Chromatographic techniques are vital for separating Esomeprazole from impurities and its metabolites, ensuring the purity of pharmaceutical formulations and enabling detailed metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of Esomeprazole in bulk drug and dosage forms. jfda-online.comitmedicalteam.pl Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. pharmascholars.comderpharmachemica.com These methods often utilize C8 or C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. pharmascholars.comjfda-online.comscienceopen.com Detection is typically performed using a UV detector at wavelengths such as 280 nm, 302 nm, or 205 nm. pharmascholars.comjfda-online.comitmedicalteam.pl HPLC can also be used to determine the enantiomeric purity of Esomeprazole, separating it from its (R)-enantiomer. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for metabolite profiling. nih.govnih.govajrconline.org LC-MS/MS methods have been developed for the simultaneous quantification of Esomeprazole and its primary metabolites, 5-hydroxyesomeprazole and esomeprazole sulphone, in various biological fluids. nih.govpillbuys.comscilit.com These methods are highly sensitive, with a wide linearity range, and allow for the use of small sample volumes. nih.govnih.gov
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Application | Reference |
|---|---|---|---|---|---|---|
| C8 (250 x 4.6mm, 5µm) | Acetonitrile:Phosphate Buffer (58:42 v/v), pH 7.6 | 1.5 | 280 | 2.93 | Bulk and Injection Forms | pharmascholars.com |
| YMC C18 (150 mm × 4.6 mm, 3 μm) | Buffer:Acetonitrile (75:25 v/v), pH 7.6 | 1.0 | 280 | 14.394 | Impurity Quantification | scienceopen.combio-integration.org |
| C18 | Acetonitrile:Phosphate Buffer (60:40 v/v), pH 7.0 | 1.0 | 205 | ~4.5 | Tablet Analysis | jfda-online.com |
Biophysical Techniques for Ligand Binding and Conformational Changes
Biophysical techniques provide quantitative data on the interactions between Esomeprazole and its biological targets.
Surface Plasmon Resonance (SPR) is a label-free technique used to study the binding kinetics of Esomeprazole to target proteins in real-time. nih.gov For example, SPR has been used to demonstrate the direct interaction between omeprazole, a related proton pump inhibitor, and the enzyme dimethylarginine dimethylaminohydrolase (DDAH). nih.gov This technique can provide data on the association and dissociation rates of the drug-protein interaction.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. azom.comrsc.org ITC directly measures the heat released or absorbed during the binding of a ligand (Esomeprazole) to a macromolecule. azom.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. azom.com ITC has been used to study the interaction of Esomeprazole with proteins like human serum albumin and to investigate its role in processes like insulin (B600854) fibrillation. nottingham.ac.ukresearchgate.net
X-ray Crystallography provides high-resolution, three-dimensional structural information of Esomeprazole bound to its target protein. nih.gov This technique has been instrumental in understanding how Esomeprazole interacts with its primary target, the H+/K+-ATPase. drugbank.com Furthermore, X-ray crystallography has been used to reveal the structural basis for the binding of Esomeprazole to mutant forms of cytochrome P450 enzymes, providing insights into its metabolism. nih.govrcsb.org For instance, the crystal structure of Esomeprazole in complex with a mutant P450 BM3 enzyme has been solved at a resolution of 1.83 Å. rcsb.org The molecular structure of an Esomeprazole magnesium derivative has also been determined using single crystal X-ray diffraction. mdpi.com
| Technique | Interacting Partner | Key Finding | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Insulin Detemir/Human Albumin | Esomeprazole can bind directly to Insulin Detemir, potentially enhancing its action. | researchgate.net |
| X-ray Crystallography | Mutant Cytochrome P450 BM3 | Provided the structural basis for the binding of Esomeprazole to the enzyme. | nih.govrcsb.org |
| Surface Plasmon Resonance (SPR) | Dimethylarginine Dimethylaminohydrolase (DDAH) | Demonstrated a direct, reversible interaction between a related PPI and DDAH. | nih.gov |
Microscopic Techniques for Cellular Localization and Interaction Visualization
Microscopic techniques allow for the visualization of Esomeprazole's effects and distribution within cells.
Fluorescence Microscopy and Confocal Laser Scanning Microscopy (CLSM) are used to visualize the cellular and subcellular localization of Esomeprazole and its effects on cellular structures and processes. scienceopen.comnih.govtandfonline.com For example, fluorescence microscopy has been used to show that Esomeprazole can reduce the endocytosis of nanoparticles by macrophages and that these nanoparticles can co-localize with lysosomes. scienceopen.com In cancer cell studies, immunofluorescence has been used to detect the expression of the H+/K+-ATPase proton pump, the target of Esomeprazole. semanticscholar.org Confocal microscopy has also been employed to observe changes in intracellular pH and to visualize the effects of Esomeprazole on mitochondrial membrane potential. semanticscholar.orgfrontiersin.org Furthermore, these techniques have been used to monitor cell proliferation and to assess the expression of signaling proteins within cells following treatment with Esomeprazole. tandfonline.com
Emerging Research Frontiers and Translational Opportunities for Mfcd18318582
Integration of Artificial Intelligence and Machine Learning in Chemical Research and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design, synthesis, and optimization of novel compounds. oaepublish.comresearchgate.net These technologies employ algorithms to analyze vast datasets, enabling the prediction of molecular properties, reaction outcomes, and potential therapeutic effects. mdpi.comnih.gov For a compound like MFCD18318582, AI could theoretically be used to:
Predictive Modeling: Develop models to forecast its bioactivity, toxicity, and pharmacokinetic profile based on its structure.
Synthesis Planning: Design and optimize synthetic routes, potentially reducing the time and resources required for its production. mdpi.com
High-Throughput Screening Analysis: Analyze data from high-throughput screening assays to identify potential biological targets.
The integration of AI can significantly reduce the trial-and-error inherent in traditional chemical research, paving the way for more efficient discovery and development of new molecules. oaepublish.com
Table 1: Potential AI and Machine Learning Applications in Chemical Compound Research
| Application Area | Description | Potential Impact |
| Property Prediction | Using computational models to predict physical, chemical, and biological properties. | Faster identification of promising candidates and early deselection of unsuitable compounds. |
| Retrosynthesis Analysis | AI-driven tools to propose novel and efficient synthetic pathways. | Optimization of chemical manufacturing processes and reduction of costs. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Discovery of new therapeutic agents with improved efficacy and safety profiles. |
Nanotechnology Applications Incorporating Chemical Compounds for Targeted Delivery Systems
Nanotechnology offers innovative solutions for drug delivery, aiming to enhance the therapeutic efficacy of compounds while minimizing side effects. nih.govnih.gov By encapsulating a compound within a nanoparticle, its solubility, stability, and biodistribution can be significantly improved. mdpi.com Potential nanotechnology applications for a compound such as this compound could include:
Targeted Drug Delivery: Functionalizing nanoparticles with ligands that specifically bind to receptors on diseased cells, thereby concentrating the therapeutic agent at the site of action. mdpi.commdpi.com
Controlled Release: Designing nanocarriers that release the encapsulated compound in response to specific stimuli, such as pH or temperature changes in the target microenvironment. researchgate.net
Overcoming Biological Barriers: Utilizing nanoparticles to transport the compound across challenging biological barriers, like the blood-brain barrier. nih.gov
These approaches hold the promise of transforming how diseases are treated by enabling more precise and effective delivery of therapeutic agents. nih.gov
Table 2: Overview of Nanoparticle-Based Drug Delivery Systems
| Nanocarrier Type | Key Features | Potential Advantages |
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | High stability, controlled release kinetics, and tunable surface properties. nih.gov |
| Dendrimers | Highly branched, tree-like macromolecules. | Well-defined size and shape, multivalency for targeting. mdpi.com |
Future Directions in Synthetic Biology and Metabolic Engineering for Chemical Production
Synthetic biology and metabolic engineering are fields that involve redesigning organisms for the production of specific chemicals. nih.govresearchgate.net This approach offers a sustainable and potentially more efficient alternative to traditional chemical synthesis. For the production of a complex molecule, these technologies could be applied to:
Microbial Cell Factories: Engineering microorganisms like bacteria or yeast to produce the compound through fermentation. nih.govmdpi.com
Pathway Optimization: Utilizing genetic tools to optimize metabolic pathways to enhance the yield and purity of the desired product. mdpi.com
Novel Biosynthetic Routes: Designing and constructing entirely new biosynthetic pathways for the production of non-natural compounds. researchgate.net
These biological manufacturing platforms are at the forefront of creating greener and more economical methods for producing a wide range of chemicals. nih.gov
Collaborative Research Paradigms and Data Sharing Initiatives in Scientific Studies
The advancement of research on any novel compound is significantly accelerated by collaborative efforts and open data sharing. sparcopen.org Modern scientific progress increasingly relies on the ability of researchers from different institutions and disciplines to work together and share their findings. plos.org Key aspects of this paradigm include:
Open Data Platforms: Initiatives that encourage researchers to make their data publicly accessible, which can foster reproducibility and lead to new discoveries by others. govloop.comthegovlab.org
Consortia and Public-Private Partnerships: Collaborative frameworks that bring together academic researchers, industry scientists, and government agencies to tackle complex scientific challenges.
Community-Engaged Research: Involving patient communities and other stakeholders in the research process to ensure that the outcomes are relevant and beneficial to society. nih.gov
Such collaborative models are essential for maximizing the impact of research investments and accelerating the translation of scientific discoveries into practical applications. mdpi.com
Q & A
Q. What are the key considerations for designing experiments involving MFCD18318582 to ensure methodological rigor?
Category: Basic Answer: Experimental design must prioritize clarity in hypothesis formulation, variable selection (independent/dependent), and control groups. Use factorial designs to isolate compound-specific effects and account for batch variability. Include replication (biological and technical) to reduce noise. Adhere to standardized protocols for synthesis, purification, and characterization (e.g., NMR, HPLC). Reference established frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with academic significance .
Q. How can researchers ensure reproducibility when working with this compound?
Category: Basic Answer: Document all experimental parameters in detail: reagent sources, environmental conditions (temperature, humidity), and instrument calibration. Use Supplementary Materials to publish raw datasets, spectra, and step-by-step protocols. Cross-validate results with orthogonal techniques (e.g., mass spectrometry alongside UV-Vis). Implement version-controlled electronic lab notebooks to track procedural adjustments .
Q. What strategies are recommended for conducting a systematic literature review on this compound?
Category: Basic Answer: Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Filter results by publication type (primary research, reviews) and year (prioritize post-2020 studies). Critically assess methodologies in retrieved papers for biases, such as incomplete characterization or unvalidated assays. Organize findings using reference managers (e.g., Zotero) and map gaps using tools like PRISMA flowcharts .
Q. What ethical guidelines apply to studies involving this compound in human-derived samples?
Category: Basic Answer: Obtain IRB approval for studies involving human tissues or data. Clearly outline risks (e.g., toxicity) in informed consent forms. Use de-identified samples where possible and comply with GDPR or HIPAA for data anonymization. Include ethical compliance statements in the Methods section, citing institutional review board protocols .
Advanced Research Questions
Q. How should researchers resolve contradictory data in this compound’s bioactivity profiles across studies?
Category: Advanced Answer: Perform root-cause analysis using Ishikawa diagrams to identify variables (e.g., solvent polarity, cell line heterogeneity). Apply meta-analysis techniques to aggregate datasets, weighting studies by sample size and methodological rigor. Validate hypotheses via controlled replication studies, adjusting one variable at a time. Use statistical tools like ANOVA with post-hoc tests (Tukey HSD) to quantify discrepancies .
Q. What advanced methodologies optimize this compound’s analytical parameters (e.g., detection limits, selectivity)?
Category: Advanced Answer: Employ Design of Experiments (DoE) to model interactions between factors (pH, temperature). Use response surface methodology (RSM) for non-linear optimization. Validate with limit-of-detection (LOD) and limit-of-quantitation (LOQ) calculations via signal-to-noise ratios. Compare performance across hyphenated techniques (LC-MS vs. GC-MS) to assess robustness .
Q. How can interdisciplinary data (e.g., pharmacokinetic and toxicity studies) be integrated for this compound?
Category: Advanced Answer: Develop a unified data ontology using FAIR principles (Findable, Accessible, Interoperable, Reusable). Apply machine learning pipelines to merge in vitro and in vivo datasets, ensuring normalization (e.g., min-max scaling). Use platforms like KNIME or Python’s Pandas for cross-domain correlation analysis. Publish integrated datasets in repositories like Zenodo with detailed metadata .
Q. What approaches validate novel synthetic pathways for this compound against existing methods?
Category: Advanced Answer: Conduct comparative efficiency analyses using green chemistry metrics (E-factor, atom economy). Benchmark yield, purity, and cost against literature methods. Perform life-cycle assessments (LCA) to evaluate environmental impact. Collaborate with independent labs for blind validation and publish interlaboratory reproducibility metrics .
Q. How should long-term stability studies of this compound be structured to meet regulatory standards?
Category: Advanced Answer: Design accelerated stability tests under ICH guidelines (Q1A) with controlled stressors (heat, humidity, light). Use Arrhenius models to extrapolate shelf-life. Monitor degradation products via stability-indicating assays (e.g., forced degradation HPLC). Include real-time stability data in Supplementary Materials, with statistical confidence intervals for degradation rates .
Q. What computational strategies enhance the interpretation of this compound’s structure-activity relationships?
Category: Advanced Answer: Combine molecular docking (AutoDock Vina) with QSAR models to predict binding affinities. Validate using molecular dynamics simulations (GROMACS) to assess conformational stability. Cross-reference with experimental IC50/EC50 values. Publish code and force-field parameters on GitHub for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
